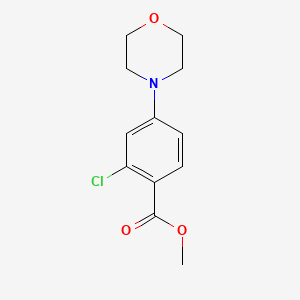

Methyl 2-chloro-4-morpholin-4-ylbenzoate

Description

Methyl 2-chloro-4-morpholin-4-ylbenzoate is a benzoate ester derivative featuring a methyl ester group, a chlorine substituent at the 2-position, and a morpholine ring at the 4-position of the aromatic benzene core. This compound is structurally related to pharmaceutical intermediates and impurities, as evidenced by its analogs listed in pharmacopeial guidelines (e.g., EP impurities in ). Its molecular formula is inferred as C₁₂H₁₄ClNO₃, with a molecular weight of approximately 255.72 g/mol based on structural analysis .

Properties

IUPAC Name |

methyl 2-chloro-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNVILNVPWWADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391520 | |

| Record name | methyl 2-chloro-4-morpholin-4-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-39-6 | |

| Record name | Methyl 2-chloro-4-(4-morpholinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-chloro-4-morpholin-4-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-morpholin-4-ylbenzoate typically involves the esterification of 2-chloro-4-morpholin-4-ylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-morpholin-4-ylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound.

Hydrolysis: The major products are 2-chloro-4-morpholin-4-ylbenzoic acid and methanol.

Scientific Research Applications

Methyl 2-chloro-4-morpholin-4-ylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs include halogenated benzoate esters and morpholine-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations :

- Morpholine vs. Halogen Substituents : The morpholine group in the target compound introduces a tertiary amine, enabling hydrogen bonding and increasing water solubility compared to purely halogenated analogs like Methyl 4-chloro-2-fluorobenzoate .

- Ester Chain Length : The methyl ester in the target compound is less lipophilic than ethyl ester analogs (e.g., Imp. E in Table 1), which may influence pharmacokinetic properties .

Physical and Chemical Properties

Table 2: Inferred Physicochemical Properties

Research Findings :

Biological Activity

Methyl 2-chloro-4-morpholin-4-ylbenzoate is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of the morpholine ring and chlorine substitution. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Methyl 2-chloro-4-morpholin-4-ylbenzoate exhibits biological activity through its interactions with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The exact molecular targets are still under investigation but likely include:

- Enzymatic pathways involved in cancer proliferation.

- Receptors associated with inflammatory responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of methyl 2-chloro-4-morpholin-4-ylbenzoate, particularly against various cancer cell lines. Below is a summary table of its activity compared to standard chemotherapeutics.

| Cell Line | IC (µM) | Comparison Drug | IC (µM) |

|---|---|---|---|

| MCF-7 | 5.85 | Doxorubicin | 0.63 |

| A549 | 4.53 | 5-Fluorouracil | 10.0 |

| HCT116 | <10 | Cisplatin | 5.0 |

The IC values indicate the concentration required to inhibit cell growth by 50%, suggesting that methyl 2-chloro-4-morpholin-4-ylbenzoate has comparable potency to established anticancer agents in certain contexts .

Mechanistic Insights

Research indicates that the compound induces apoptosis in cancer cells, primarily through caspase-mediated pathways. This was evidenced by increased levels of caspase-3 in treated cells, indicating activation of programmed cell death mechanisms .

Case Studies

-

Study on MCF-7 Cell Line:

In a controlled experiment, methyl 2-chloro-4-morpholin-4-ylbenzoate was tested against the MCF-7 breast cancer cell line. Results showed a significant reduction in cell viability at concentrations above 5 µM, with morphological changes indicative of apoptosis observed under microscopy. -

A549 Lung Cancer Model:

In vivo studies demonstrated that administration of the compound significantly reduced tumor size in A549 xenograft models compared to control groups, suggesting not only cytotoxic effects but also potential anti-tumorigenic properties.

Comparative Analysis with Similar Compounds

The biological activity of methyl 2-chloro-4-morpholin-4-ylbenzoate can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-chloro-4-piperidin-4-ylbenzoate | Piperidine ring instead of morpholine | Moderate anticancer activity |

| Methyl 2-chloro-4-pyrrolidin-4-ylbenzoate | Pyrrolidine ring; less potent than morpholine | Low anticancer activity |

| Methyl benzoate | Lacks chlorine and morpholine; simpler structure | Minimal biological activity |

The presence of the morpholine ring in methyl 2-chloro-4-morpholin-4-ylbenzoate contributes to its enhanced reactivity and biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.